

Spectroscopic Profile of 3-(Trifluoromethyl)benzenepropanal: A Technical Guide

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzenepropanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Trifluoromethyl)benzenepropanal**, a key intermediate in the synthesis of various pharmaceuticals, including the calcimimetic agent Cinacalcet.^{[1][2][3][4]} The following sections detail the expected and reported spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

Property	Value	Source
Chemical Name	3-(Trifluoromethyl)benzenepropanal	PubChem
Synonyms	3-(3-(Trifluoromethyl)phenyl)propanal	PubChem
CAS Number	21172-41-8	[3]
Molecular Formula	C ₁₀ H ₉ F ₃ O	[2]
Molecular Weight	202.17 g/mol	[2]
Exact Mass	202.06054939 Da	[2]
Appearance	Colorless to pale yellow oil/liquid	[5]

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **3-(Trifluoromethyl)benzenepropanal**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8	Triplet (t)	1H	Aldehydic proton (-CHO)
~7.4-7.6	Multiplet (m)	4H	Aromatic protons (C ₆ H ₄)
~3.0	Triplet (t)	2H	Methylene protons adjacent to the aromatic ring (-CH ₂ -Ar)
~2.8	Triplet (t)	2H	Methylene protons adjacent to the aldehyde group (-CH ₂ -CHO)

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy for aromatic aldehydes. The aldehyde proton typically appears as a triplet due to coupling with the adjacent methylene group.[\[6\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
~201	Aldehyde carbonyl carbon (-CHO)
~120-140	Aromatic carbons (C ₆ H ₄)
~124 (q, J ≈ 272 Hz)	Trifluoromethyl carbon (-CF ₃)
~45	Methylene carbon adjacent to the aldehyde group (-CH ₂ -CHO)
~28	Methylene carbon adjacent to the aromatic ring (-CH ₂ -Ar)

Note: Predicted values are based on data for analogous compounds and known substituent effects in ¹³C NMR.[\[7\]](#) The trifluoromethyl group's carbon signal is expected to appear as a

quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Weak-Medium	Aromatic C-H stretch
~2900-2800	Weak-Medium	Aliphatic C-H stretch
~2720	Weak	Aldehydic C-H stretch (Fermi resonance)
~1725	Strong	Carbonyl (C=O) stretch
~1600, ~1450	Medium	Aromatic C=C ring stretch
~1330	Strong	C-F stretch (trifluoromethyl group)

Note: Characteristic absorption bands are based on typical values for aromatic aldehydes and trifluoromethylated aromatic compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
202	Moderate	[M] ⁺ (Molecular ion)
201	Moderate	[M-H] ⁺
173	Moderate-Strong	[M-CHO] ⁺
145	Strong	[C ₇ H ₄ F ₃] ⁺ (Tropylium-like ion)
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion from subsequent fragmentation)

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic aldehydes and trifluoromethylated compounds.[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **3-(Trifluoromethyl)benzenepropanal** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl_3 containing 0.03% TMS in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock the field frequency to the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.

- Typical parameters: spectral width of ~12 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for ^{13}C (residual CDCl_3).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **3-(Trifluoromethyl)benzenepropanal** sample
- Salt plates (NaCl or KBr) or an ATR accessory

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer

Procedure (Attenuated Total Reflectance - ATR):

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **3-(Trifluoromethyl)benzenepropanal** sample
- Volatile organic solvent (e.g., methanol, acetonitrile)[12]

Instrumentation:

- Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) coupled to a separation technique (e.g., Gas Chromatography - GC).

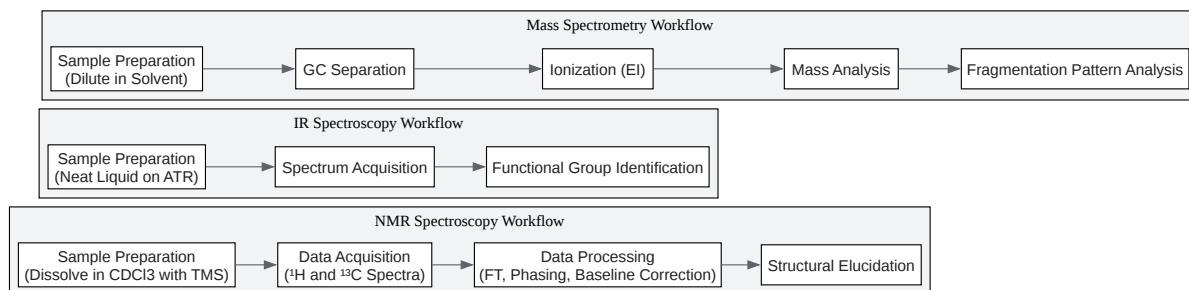
Procedure (GC-MS with Electron Ionization):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL in methanol).[12]
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC.
 - Use a suitable capillary column (e.g., non-polar) and a temperature program to separate the analyte from any impurities.
- Mass Spectrometry Analysis:
 - The eluent from the GC is introduced into the ion source of the mass spectrometer.
 - Ionize the sample using a standard electron energy (typically 70 eV).
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

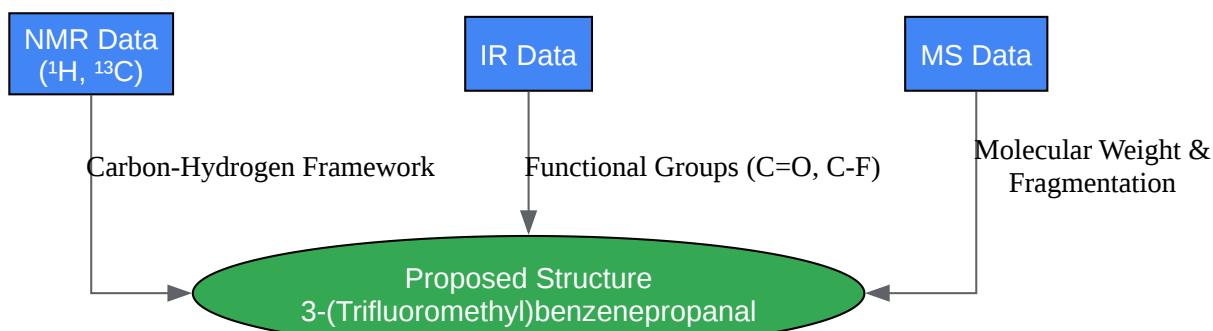
Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses.



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Caption: General workflows for NMR, IR, and MS spectroscopic analyses.



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Caption: Integration of spectroscopic data for structural confirmation.

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